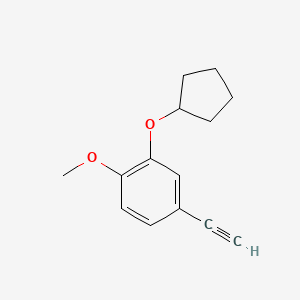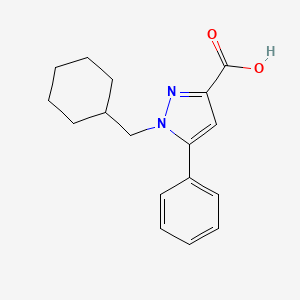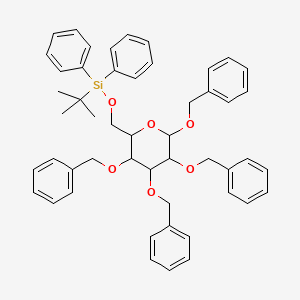
2,2-Dimethyl-1,2,5,6-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2,3-dihydro-1H-pyrazine is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with two methyl groups attached at the 6th position and a dihydro structure, indicating partial saturation of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2,3-dihydro-1H-pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminobutane with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrazine ring.
Industrial Production Methods: Industrial production of 6,6-dimethyl-2,3-dihydro-1H-pyrazine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemistry but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-dimethylpyrazine.
Reduction: Reduction reactions can further saturate the ring, leading to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: 6,6-Dimethylpyrazine.
Reduction: Fully hydrogenated pyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2,3-dihydro-1H-pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 6,6-dimethyl-2,3-dihydro-1H-pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects.
Comparación Con Compuestos Similares
6,6-Dimethylpyrazine: Lacks the dihydro structure, making it more aromatic and less reactive.
2,3-Dihydro-1H-pyrazine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Pyrazine: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness: 6,6-Dimethyl-2,3-dihydro-1H-pyrazine is unique due to the presence of both methyl groups and the dihydro structure. This combination imparts specific chemical properties, such as increased stability and distinct reactivity patterns, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H12N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
6,6-dimethyl-2,3-dihydro-1H-pyrazine |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-7-3-4-8-6/h5,8H,3-4H2,1-2H3 |
Clave InChI |
CTZVYIJJRBEMRT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=NCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)



![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)

